molecular formula C42H70O13 B15195820 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside CAS No. 134250-16-1

18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside

Cat. No.: B15195820
CAS No.: 134250-16-1
M. Wt: 783.0 g/mol
InChI Key: CGWSUZFSADHCPF-LZILMHEWSA-N
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Description

18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin. This compound is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its potential therapeutic properties, including antioxidant and antineoplastic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps. One common approach is the glycosylation of oleanolic acid derivatives. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods

the general approach would involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex triterpenoid saponins.

    Biology: It is studied for its role in plant metabolism and its potential as a natural product with biological activity.

    Medicine: It has shown potential as an antioxidant and antineoplastic agent, making it a candidate for drug development.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside, known for its anti-inflammatory and hepatoprotective properties.

    Glycyrrhetinic Acid: Another triterpenoid with similar antioxidant and anti-inflammatory activities.

    Ursolic Acid: A structurally related compound with similar biological activities

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields .

Properties

CAS No.

134250-16-1

Molecular Formula

C42H70O13

Molecular Weight

783.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-14-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O13/c1-37(2)26-8-11-42(7)34(23(46)16-21-22-17-38(3,20-45)12-13-39(22,4)14-15-41(21,42)6)40(26,5)10-9-27(37)54-36-33(31(50)29(48)25(19-44)53-36)55-35-32(51)30(49)28(47)24(18-43)52-35/h16,22-36,43-51H,8-15,17-20H2,1-7H3/t22-,23?,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1

InChI Key

CGWSUZFSADHCPF-LZILMHEWSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)(C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C(C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)O)C)C

Origin of Product

United States

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